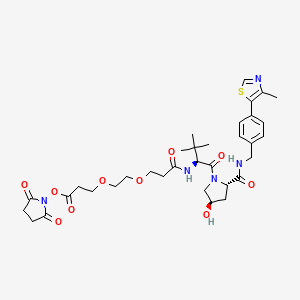

(S,R.S)-AHPC-PEG2-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H45N5O10S |

|---|---|

Molecular Weight |

715.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoate |

InChI |

InChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1 |

InChI Key |

YXXKRQYXORRNQO-UALAUUDGSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(S,R.S)-AHPC-PEG2-NHS Ester: A Technical Guide for PROTAC Development

(S,R.S)-AHPC-PEG2-NHS ester is a heterobifunctional chemical tool extensively utilized in the field of targeted protein degradation (TPD) for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a linker, connecting a ligand for a target protein of interest (POI) to a recruiting element for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

PROTACs are designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This is achieved through the bifunctional nature of the PROTAC molecule. This compound is a key building block in the synthesis of many PROTACs, comprising three essential components:

-

The (S,R.S)-AHPC moiety: This is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By binding to VHL, this component of the molecule recruits the cellular machinery responsible for tagging proteins for degradation.

-

The PEG2 linker: This is a short polyethylene glycol chain consisting of two ethylene glycol units. The PEG linker serves multiple purposes, including increasing the aqueous solubility of the PROTAC molecule and providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

-

The NHS ester: This N-Hydroxysuccinimide ester is a reactive functional group that readily forms a stable amide bond with primary amines, such as those found on lysine residues or an amino-functionalized ligand for a protein of interest.[5][6] This allows for the covalent attachment of the VHL-recruiting linker to the target-binding portion of the PROTAC.

The overall mechanism of action for a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and characterization of the final PROTAC molecule.

| Property | Value | Reference(s) |

| Chemical Formula | C34H45N5O10S | [8][9] |

| Molecular Weight | 715.8 g/mol | [8][9] |

| CAS Number | 2757045-58-0 | [8][9] |

| Purity | Typically ≥95% | [8][9] |

| Solubility | Soluble in DMSO, DMF | [10] |

| Storage Conditions | -20°C, protect from moisture | [8][11] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving the use of this compound in the synthesis and evaluation of a PROTAC.

Synthesis of a PROTAC using this compound

This protocol outlines the general steps for conjugating this compound to a ligand for a protein of interest (POI-ligand) that contains a primary amine.

Materials:

-

This compound

-

POI-ligand with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction vessel (e.g., glass vial)

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) or other suitable purification system

-

Mass Spectrometer (MS) for product characterization

Procedure:

-

Dissolution of Reactants:

-

Dissolve the POI-ligand with a primary amine in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

-

Reaction Setup:

-

To the solution of the POI-ligand, add 1.0 to 1.5 molar equivalents of this compound.

-

Add 2 to 3 molar equivalents of a non-nucleophilic base such as DIPEA or TEA to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct.

-

-

Reaction Incubation:

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS to check for the consumption of the starting materials and the formation of the desired PROTAC product.

-

-

Purification:

-

Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC to isolate the final PROTAC molecule.

-

-

Characterization:

-

The identity and purity of the final PROTAC should be confirmed by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Evaluation of the Synthesized PROTAC

This protocol describes a typical workflow for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Synthesized PROTAC molecule

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

Multi-well cell culture plates

-

DMSO for stock solutions

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding:

-

Seed the cells in multi-well plates at an appropriate density to allow for logarithmic growth during the experiment.

-

-

PROTAC Treatment:

-

Prepare a stock solution of the PROTAC in DMSO.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., from nanomolar to micromolar). Include a vehicle control (DMSO only) and a negative control where cells are pre-treated with a proteasome inhibitor like MG132 before adding the PROTAC.

-

Incubate the cells with the PROTAC for a desired period (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate it with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate it with the appropriate secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the extent of protein degradation.

-

Plot the percentage of remaining protein as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

Caption: Workflow for PROTAC synthesis and biological evaluation.

References

- 1. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciex.com [sciex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]

- 9. glycomindsynth.com [glycomindsynth.com]

- 10. scispace.com [scispace.com]

- 11. broadpharm.com [broadpharm.com]

(S,R,S)-AHPC-PEG2-NHS Ester: An In-Depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R,S)-AHPC-PEG2-NHS ester is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a bifunctional molecule, it serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and quantitative data to inform research and development efforts. The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the PEG2 linker enhances solubility and provides spatial orientation, and the N-hydroxysuccinimide (NHS) ester enables covalent conjugation to a target protein ligand. By hijacking the cell's natural protein disposal system, PROTACs synthesized with this linker can selectively eliminate disease-causing proteins, offering a powerful therapeutic modality.

Core Mechanism of Action

The fundamental role of (S,R,S)-AHPC-PEG2-NHS ester is to act as a bridge, connecting a target protein to the VHL E3 ubiquitin ligase, thereby inducing the target's degradation through the ubiquitin-proteasome system. This process can be broken down into several key steps:

-

PROTAC Synthesis: The journey begins with the chemical synthesis of a PROTAC. The NHS ester of (S,R,S)-AHPC-PEG2-NHS ester readily reacts with a primary amine on a ligand designed to bind to a specific protein of interest (POI). This reaction forms a stable amide bond, creating the final heterobifunctional PROTAC molecule.

-

Ternary Complex Formation: Once introduced into a cellular environment, the PROTAC facilitates the formation of a ternary complex, bringing together the POI and the VHL E3 ligase complex. The (S,R,S)-AHPC portion of the PROTAC binds to the VHL protein, while the POI-ligand end of the PROTAC binds to the target protein.

-

Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Signaling Pathway Diagram

Caption: The signaling pathway of a PROTAC synthesized from (S,R,S)-AHPC-PEG2-NHS ester.

Quantitative Data

The efficacy of a PROTAC is influenced by the binding affinities of its constituent ligands. The (S,R,S)-AHPC moiety is a derivative of the well-characterized VHL ligand, VH032. The binding affinity of VH032 to the VHL E3 ligase has been determined by various biophysical methods.

| Ligand | E3 Ligase | Binding Affinity (Kd) | Method | Reference |

| VH032 | VHL | 185 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| BODIPY FL VH032 | VHL | 100.8 nM | Fluorescence Polarization (FP) | [3] |

| BODIPY FL VH032 | VHL | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3] |

Note: (S,R,S)-AHPC is the amine form of VH032, and their binding affinities to VHL are expected to be highly similar.

Experimental Protocols

PROTAC Synthesis via NHS Ester Conjugation

This protocol outlines the general steps for conjugating (S,R,S)-AHPC-PEG2-NHS ester to a target protein ligand containing a primary amine.

Materials:

-

(S,R,S)-AHPC-PEG2-NHS ester

-

Target protein ligand with a primary amine

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification system (e.g., HPLC, flash chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the target protein ligand in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve (S,R,S)-AHPC-PEG2-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the (S,R,S)-AHPC-PEG2-NHS ester stock solution to the target protein ligand solution. A molar excess of the NHS ester (typically 1.5-3 equivalents) is recommended to ensure complete reaction.

-

The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein ligand if it is a peptide or protein.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

-

-

Purification:

-

Purify the resulting PROTAC from unreacted starting materials and byproducts using an appropriate chromatographic method, such as reverse-phase HPLC.

-

Collect fractions and confirm the identity and purity of the PROTAC using LC-MS and NMR.

-

Experimental Workflow: PROTAC Synthesis and Purification

Caption: A streamlined workflow for the synthesis and purification of a PROTAC.

In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the formation of the POI-PROTAC-VHL ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified VHL E3 ligase complex (VCB: VHL, Elongin B, Elongin C)

-

Purified target protein (POI)

-

Synthesized PROTAC

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit for immobilization

Procedure:

-

Immobilization of VHL:

-

Immobilize the VCB complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized VCB surface to determine the binary binding affinity (Kd) and kinetics (ka, kd).

-

Separately, inject a series of concentrations of the POI over the immobilized VCB to confirm minimal or no direct interaction in the absence of the PROTAC.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized VCB surface. The binding response will reflect the formation of the ternary complex.

-

Alternatively, co-inject the POI and PROTAC over the VCB surface.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the binding affinity and kinetics of ternary complex formation.

-

Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to VHL to the ternary binding affinity. A value of α > 1 indicates positive cooperativity.

-

In Vitro Ubiquitination Assay

This assay determines if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., Ube2D2)

-

VHL E3 ligase complex (VCB)

-

Ubiquitin

-

ATP

-

Purified target protein (POI)

-

Synthesized PROTAC

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blot reagents

-

Anti-POI antibody and anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, VCB, ubiquitin, ATP, and the POI in the ubiquitination reaction buffer.

-

Add the PROTAC at various concentrations to be tested. Include a no-PROTAC control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI. A ladder of higher molecular weight bands corresponding to polyubiquitination should be observed in the presence of a functional PROTAC.

-

Confirm ubiquitination by probing with an anti-ubiquitin antibody.

-

Cellular Protein Degradation Assay (Western Blot)

This is the definitive assay to confirm that the PROTAC induces the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein of interest

-

Synthesized PROTAC

-

Cell lysis buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot reagents

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the POI.

-

Probe the same membrane with a primary antibody against a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

-

Conclusion

(S,R,S)-AHPC-PEG2-NHS ester is a versatile and powerful tool for the development of PROTACs. Its well-defined mechanism of action, coupled with established experimental protocols for its use, makes it an invaluable resource for researchers in academia and industry. By understanding the principles outlined in this guide, scientists can effectively leverage this molecule to create novel therapeutics that target and degrade disease-causing proteins, opening new avenues for the treatment of a wide range of human diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]

- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-PEG2-NHS Ester: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A key component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-NHS ester , a widely utilized building block for the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

(S,R,S)-AHPC-PEG2-NHS ester is a chemical tool composed of three key functional units:

-

The (S,R,S)-AHPC moiety: This is a potent and well-characterized ligand for the VHL E3 ligase, the substrate recognition component of the CUL2-RBX1-ElonginB-ElonginC-VHL complex.[1] The (S,R,S) stereoisomer is the active form, while the (S,S,S) version can be used as a negative control.

-

A PEG2 linker: This short, hydrophilic polyethylene glycol spacer provides several advantages. The PEG unit can enhance the aqueous solubility of the resulting PROTAC molecule.[2][3] The length of the linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

-

An N-hydroxysuccinimide (NHS) ester: This reactive group provides a convenient and efficient means of conjugating the VHL ligand-linker construct to a ligand for the protein of interest (POI).[3] The NHS ester reacts readily with primary amines present on the POI ligand to form a stable amide bond.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of (S,R,S)-AHPC-PEG2-NHS ester is crucial for its effective use in PROTAC synthesis.

| Property | Value | Reference |

| Molecular Formula | C34H45N5O10S | [5] |

| Molecular Weight | 715.8 g/mol | [5] |

| CAS Number | 2757045-58-0 | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in DMSO, DCM, DMF | [6][8] |

| Storage | -20°C | [5] |

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NHS ester involves a straightforward conjugation reaction with a ligand for the target protein that possesses a primary amine.

Once synthesized, the PROTAC orchestrates the degradation of the target protein through the following steps:

Quantitative Data for VHL-based PROTACs

| Target Protein | PROTAC | Linker | DC50 | Dmax | Cell Line | Reference |

| BRD4 | MZ1 | PEG4 | ~25 nM | >95% | HeLa | [9] |

| SMARCA2 | ACBI1 | Proprietary | 0.015 µM | >90% | MOLM-13 | [10][11] |

| EGFR (19Del) | Compound 13 | Proprietary | 3.57 nM | N/A | HCC827 | [12] |

| RIPK1 | LD5097 | Proprietary | 2.6 nM | >90% | Jurkat | [13] |

Experimental Protocols

PROTAC Synthesis via NHS Ester Coupling

This protocol provides a general guideline for the conjugation of (S,R,S)-AHPC-PEG2-NHS ester to a target protein ligand containing a primary amine.

Materials:

-

(S,R,S)-AHPC-PEG2-NHS ester

-

Target protein ligand with a primary amine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction vial

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) for characterization

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add DIPEA or TEA (2-3 equivalents) to the solution.

-

In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add the solution of (S,R,S)-AHPC-PEG2-NHS ester to the solution of the target protein ligand.

-

Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative HPLC.

-

Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Western Blotting for Protein Degradation Assessment

This protocol outlines the key steps to determine the extent of target protein degradation induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

Downstream Signaling Effects of BRD4 Degradation

As a proof-of-concept, many VHL-recruiting PROTACs have been developed to target the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene expression implicated in various cancers. The degradation of BRD4 leads to significant downstream effects on cellular signaling pathways.

Degradation of BRD4 by a VHL-recruiting PROTAC disrupts its interaction with acetylated histones at super-enhancers, leading to the downregulation of key oncogenes like MYC.[13] This, in turn, results in cell cycle arrest, typically at the G1 phase, and the induction of apoptosis, ultimately leading to decreased cancer cell proliferation.[13]

Conclusion

(S,R,S)-AHPC-PEG2-NHS ester is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, ease of conjugation, and the beneficial properties conferred by the PEG linker make it an attractive choice for researchers in the field of targeted protein degradation. This guide provides a comprehensive overview of its properties, application in PROTAC synthesis, and methods for evaluating the efficacy of the resulting degraders. As the field of PROTACs continues to expand, the use of such well-characterized and readily available chemical tools will be instrumental in accelerating the discovery and development of novel therapeutics.

References

- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. bio-rad.com [bio-rad.com]

- 5. origene.com [origene.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S,R,S)-AHPC-PEG2-NHS Ester as a VHL Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S,R,S)-AHPC-PEG2-NHS ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details its role as a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand and provides technical information for researchers in the field of targeted protein degradation.

Introduction to (S,R,S)-AHPC-PEG2-NHS Ester

(S,R,S)-AHPC-PEG2-NHS ester is a synthetic chemical compound designed for the construction of PROTACs.[1][2][3] It is a key reagent that incorporates a high-affinity ligand for the VHL E3 ubiquitin ligase, connected to a polyethylene glycol (PEG) linker, and terminating in an N-hydroxysuccinimide (NHS) ester. This trifunctional architecture allows for the straightforward conjugation to a ligand targeting a protein of interest (POI), thereby creating a heterobifunctional PROTAC molecule.

The (S,R,S)-AHPC moiety, also known as VH032, is a well-characterized VHL ligand that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[4] The PEG2 linker provides a desirable length and hydrophilicity to the resulting PROTAC, which can influence its solubility, cell permeability, and the geometry of the ternary complex. The NHS ester is a reactive group that readily forms a stable amide bond with primary or secondary amines on the POI ligand, simplifying the synthetic process of generating novel PROTACs.[1][2][3]

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. The process initiated by a PROTAC utilizing the (S,R,S)-AHPC-PEG2-NHS ester-derived VHL ligand can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via the POI ligand) and the VHL E3 ligase (via the AHPC ligand). This brings the POI into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-VHL).

-

Ubiquitination: The VHL E3 ligase, as part of a larger complex including Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple copies of the target protein.

Below is a diagram illustrating the VHL-mediated protein degradation pathway facilitated by a PROTAC.

Caption: VHL-mediated targeted protein degradation pathway.

Quantitative Data for VHL-Recruiting PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for PROTACs synthesized directly with (S,R,S)-AHPC-PEG2-NHS ester is not available in a consolidated format, the following tables present representative data for VHL-recruiting PROTACs to illustrate the typical range of values observed. This data is crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.

Table 1: Representative Binding Affinities of VHL Ligands and PROTACs

| Compound | Target | Assay | Kd (nM) | IC50 (nM) |

| (S,R,S)-AHPC (VH032) | VHL | ITC | 180 | - |

| Representative PROTAC 1 | POI-1 | SPR | 50 | - |

| Representative PROTAC 1 | VHL | TR-FRET | - | 150 |

| Representative PROTAC 2 | POI-2 | ITC | 25 | - |

| Representative PROTAC 2 | VHL | FP | - | 100 |

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) reflects the concentration of a substance that is required for 50% inhibition of a biological process.

Table 2: Representative Degradation Potency and Efficacy of VHL-Recruiting PROTACs

| PROTAC | Target POI | Cell Line | DC50 (nM) | Dmax (%) |

| Representative PROTAC A | Protein X | HeLa | 25 | 95 |

| Representative PROTAC B | Protein Y | HEK293 | 50 | 90 |

| Representative PROTAC C | Protein Z | MCF7 | 10 | >98 |

Note: DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achievable with a given PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs using (S,R,S)-AHPC-PEG2-NHS ester.

This protocol describes the general procedure for conjugating a POI ligand containing a primary or secondary amine to (S,R,S)-AHPC-PEG2-NHS ester.

Materials:

-

(S,R,S)-AHPC-PEG2-NHS ester

-

POI ligand with an available amine group

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Reaction vial

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base.

-

In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add the (S,R,S)-AHPC-PEG2-NHS ester solution dropwise to the POI ligand solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Dilute the reaction mixture with an appropriate solvent and purify the crude product by preparative HPLC.

-

Collect the fractions containing the desired PROTAC and lyophilize to obtain the pure product.

-

Confirm the identity and purity of the final PROTAC compound by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

This assay is used to quantify the formation of the POI-PROTAC-VHL ternary complex.

Materials:

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged)

-

Synthesized PROTAC

-

TR-FRET donor antibody (e.g., anti-His-Terbium)

-

TR-FRET acceptor antibody (e.g., anti-GST-d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

In a 384-well microplate, add the His-tagged POI to a final concentration of 5-10 nM.

-

Add the GST-tagged VBC complex to a final concentration of 10-20 nM.

-

Add the serially diluted PROTAC to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at room temperature for 30-60 minutes to allow for ternary complex formation.

-

Add the anti-His-Terbium and anti-GST-d2 antibodies to the wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC in a cellular context.

Materials:

-

Cell line expressing the POI

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified period (e.g., 18-24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Workflow

The following diagram outlines a typical workflow for the development and characterization of a PROTAC using (S,R,S)-AHPC-PEG2-NHS ester.

Caption: Experimental workflow for PROTAC development.

Conclusion

(S,R,S)-AHPC-PEG2-NHS ester is a valuable and versatile tool for the rapid synthesis of VHL-recruiting PROTACs. Its well-defined structure and reactive NHS ester functionality streamline the drug discovery process, enabling researchers to efficiently generate and test novel protein degraders. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this important chemical probe in the exciting and rapidly advancing field of targeted protein degradation.

References

A Technical Guide to the Synthesis of (S,R,S)-AHPC-PEG2-NHS Ester: A Key Building Block for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. The design and synthesis of effective PROTACs rely on the modular assembly of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This technical guide provides an in-depth overview of the synthesis of a crucial building block for PROTAC construction: (S,R,S)-AHPC-PEG2-NHS ester. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a short polyethylene glycol (PEG) linker, terminating in a reactive N-hydroxysuccinimide (NHS) ester for facile conjugation to a target protein ligand.

Synthesis Overview

The synthesis of (S,R,S)-AHPC-PEG2-NHS ester is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the VHL Ligand Core ((S,R,S)-AHPC-amine): This involves the stereoselective synthesis of the complex hydroxyproline-based VHL ligand.

-

Coupling of the PEG Linker: A PEG2 linker with a terminal carboxylic acid is coupled to the amine functionality of the (S,R,S)-AHPC core via amide bond formation.

-

Activation to the NHS Ester: The terminal carboxylic acid of the PEG linker is activated to the corresponding NHS ester, rendering it reactive towards amine groups on the target protein ligand.

The overall synthetic scheme is depicted below:

Introduction to (S,R,S)-AHPC and its Role in Targeted Protein Degradation

An In-depth Technical Guide to the E3 Ligase Binder (S,R,S)-AHPC

(S,R,S)-AHPC, also known as VH032-NH2, is a potent small molecule ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its primary application is in the field of targeted protein degradation, particularly as a key component in the design of Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins.[4][5] They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest, and the other, such as (S,R,S)-AHPC, recruits an E3 ubiquitin ligase.[4][6]

By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[7][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[9][10] (S,R,S)-AHPC is a foundational component for many VHL-based PROTACs due to its well-characterized binding and efficacy in recruiting the VHL E3 ligase complex.[11][12][13]

The VHL E3 Ubiquitin Ligase Complex

The von Hippel-Lindau protein is the substrate-recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[9][10][11] This complex is a crucial part of the ubiquitin-proteasome system (UPS), the primary cellular machinery for degrading intracellular proteins.[9] The CRL2^VHL^ complex is composed of several proteins: VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Ring-box protein 1 (Rbx1).[10][14] Under normal oxygen conditions (normoxia), the VHL complex's primary role is to recognize and target the alpha subunits of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent degradation, thus acting as a tumor suppressor.[9][15][16] PROTACs containing (S,R,S)-AHPC effectively hijack this natural cellular process to degrade other disease-causing proteins.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]

- 5. Structure‐Based Design of a Macrocyclic PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-PEG2-NHS Ester to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NHS ester is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to induce the degradation of specific target proteins. This heterobifunctional molecule consists of three key components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This moiety recruits the VHL E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.

-

A PEG2 Linker: A short, hydrophilic polyethylene glycol spacer that connects the VHL ligand to the reactive group. The linker's length and composition are critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

An N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent conjugation of the VHL ligand-linker construct to a primary amine on a target protein ligand or other molecule of interest.

The conjugation of (S,R,S)-AHPC-PEG2-NHS ester to a primary amine-containing molecule is a critical step in the synthesis of a functional PROTAC. This application note provides detailed protocols and guidance for performing this conjugation reaction, along with information on data analysis and visualization of the underlying biological pathway.

Principle of NHS Ester Conjugation:

N-hydroxysuccinimide esters are widely used for bioconjugation due to their high reactivity and specificity towards primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.

Data Presentation

The following tables present representative data for a typical NHS ester conjugation reaction. Please note that optimal conditions and outcomes will vary depending on the specific primary amine-containing molecule being conjugated. It is highly recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific application.

Table 1: Reactant and Buffer Composition

| Component | Recommended Concentration/Amount | Purpose |

| Primary Amine-Containing Molecule | 1-10 mg/mL | The substrate for conjugation. |

| (S,R,S)-AHPC-PEG2-NHS ester | 5-20 molar excess over the amine | Drives the reaction towards completion. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Maintains the optimal pH for the reaction. |

| pH | 8.0 - 8.5 | Ensures the primary amine is deprotonated. |

| Co-solvent (e.g., DMSO, DMF) | <10% of total reaction volume | To dissolve the (S,R,S)-AHPC-PEG2-NHS ester. |

Table 2: Reaction Conditions and Expected Outcomes

| Parameter | Condition | Expected Outcome |

| Reaction Time | ||

| 30 minutes | Room Temperature | Partial conjugation, suitable for initial screening. |

| 2 hours | Room Temperature | High degree of conjugation for most substrates. |

| 4 hours | Room Temperature | Near-complete conjugation for less reactive amines. |

| Overnight | 4°C | Maximizes conjugation for sensitive molecules. |

| Molar Excess of NHS Ester | ||

| 5x | Room Temperature, 2 hours | Moderate conjugation efficiency. |

| 10x | Room Temperature, 2 hours | High conjugation efficiency. |

| 20x | Room Temperature, 2 hours | Near-quantitative conjugation. |

| Analytical Characterization | ||

| LC-MS | Expected Mass Shift | Confirmation of successful conjugation by observing the addition of the (S,R,S)-AHPC-PEG2 moiety's mass to the starting material. |

| HPLC | Shift in Retention Time | The conjugate will typically have a different retention time compared to the starting materials. |

| SDS-PAGE (for proteins) | Shift in Molecular Weight | A noticeable increase in the molecular weight of the protein after conjugation. |

Experimental Protocols

General Protocol for Conjugation of (S,R,S)-AHPC-PEG2-NHS Ester to a Primary Amine-Containing Molecule

This protocol provides a general guideline for the conjugation reaction. Optimization of the molar ratio of reactants, reaction time, and temperature may be necessary for specific applications.

Materials:

-

(S,R,S)-AHPC-PEG2-NHS ester

-

Primary amine-containing molecule (e.g., protein, peptide, small molecule with a primary amine)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Phosphate Buffer, pH 8.0)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., desalting column, reverse-phase HPLC)

Procedure:

-

Prepare the Amine-Containing Molecule:

-

Dissolve the primary amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the reaction.

-

-

Prepare the (S,R,S)-AHPC-PEG2-NHS Ester Solution:

-

Immediately before use, dissolve the (S,R,S)-AHPC-PEG2-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and should be handled accordingly.

-

-

Perform the Conjugation Reaction:

-

Add the desired molar excess (e.g., 5-20 fold) of the dissolved (S,R,S)-AHPC-PEG2-NHS ester to the solution of the amine-containing molecule.

-

Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any of the components are light-sensitive.

-

-

Quench the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove the excess, unreacted (S,R,S)-AHPC-PEG2-NHS ester and the N-hydroxysuccinimide byproduct by a suitable purification method.

-

For proteins and other macromolecules, a desalting column (e.g., Sephadex G-25) is effective.

-

For small molecules, reverse-phase HPLC is a common and efficient method.

-

-

-

Characterize the Conjugate:

-

Confirm the successful conjugation using analytical techniques such as LC-MS (to verify the mass of the conjugate) and HPLC (to assess purity).

-

Protocol for Characterization by LC-MS

Materials:

-

Purified conjugate from section 3.1

-

LC-MS grade water with 0.1% formic acid (Solvent A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

-

LC-MS system equipped with a C18 column

Procedure:

-

Sample Preparation: Dilute a small aliquot of the purified conjugate in an appropriate solvent (e.g., a mixture of Solvent A and B).

-

LC Separation: Inject the sample onto the LC-MS system. Use a suitable gradient of Solvent A and B to separate the conjugate from any remaining impurities. A typical gradient might be 5% to 95% Solvent B over 10-15 minutes.

-

MS Analysis: Acquire mass spectra in positive ion mode.

-

Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the major peak. Compare this to the theoretical molecular weight of the expected conjugate.

Mandatory Visualizations

VHL-Mediated Protein Degradation Pathway

Caption: VHL-mediated targeted protein degradation pathway.

Experimental Workflow for (S,R,S)-AHPC-PEG2-NHS Ester Conjugation

Caption: Experimental workflow for NHS ester conjugation.

Application Notes and Protocols for Labeling Proteins with (S,R,S)-AHPC-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NHS ester is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a reactive N-hydroxysuccinimide (NHS) ester, connected by a polyethylene glycol (PEG) spacer. The NHS ester functionality allows for the covalent conjugation of this linker to proteins of interest, primarily through reaction with primary amines on lysine residues and the N-terminus. This labeling strategy is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to recruit specific proteins to the cellular degradation machinery. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate. This document provides detailed protocols for labeling proteins with (S,R,S)-AHPC-PEG2-NHS ester, methods for characterizing the resulting conjugate, and an overview of its application in PROTAC-mediated protein degradation.

Principle of NHS Ester-Mediated Protein Labeling

The labeling reaction is based on the nucleophilic acyl substitution between the NHS ester and a primary amine on the protein. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide.[1] This reaction is highly efficient and specific for primary amines under mild pH conditions.

Materials and Reagents

-

(S,R,S)-AHPC-PEG2-NHS ester

-

Protein of interest (in an amine-free buffer)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Desalting columns or dialysis cassettes for purification

-

Spectrophotometer or plate reader for protein concentration and degree of labeling determination

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution:

-

Prepare a 1-10 mg/mL solution of the target protein in an amine-free buffer such as PBS or 0.1 M sodium bicarbonate, pH 8.0-8.5.[2][3] Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester and must be avoided.

-

If the protein solution contains interfering substances, perform buffer exchange using a desalting column or dialysis.

-

-

(S,R,S)-AHPC-PEG2-NHS Ester Stock Solution:

-

Immediately before use, dissolve the (S,R,S)-AHPC-PEG2-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.[4]

-

Protocol 2: Protein Labeling Reaction

-

Reaction Setup:

-

Add the calculated volume of the 10 mM (S,R,S)-AHPC-PEG2-NHS ester stock solution to the protein solution. The optimal molar ratio of the linker to the protein will depend on the desired degree of labeling and the number of accessible primary amines on the protein. A typical starting point is a 10- to 20-fold molar excess of the NHS ester.[4][5] Refer to Table 1 for guidance on optimizing the molar ratio.

-

Gently mix the reaction solution by pipetting or vortexing.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add the quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Protocol 3: Purification of the Labeled Protein

-

Remove unreacted (S,R,S)-AHPC-PEG2-NHS ester and the NHS byproduct by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 4: Characterization of the Conjugate

-

Protein Concentration Determination:

-

Measure the absorbance of the purified conjugate at 280 nm (A280). If the attached linker has significant absorbance at 280 nm, a correction factor may be needed. Alternatively, a protein assay such as the Bradford or BCA assay can be used.

-

-

Degree of Labeling (DOL) Determination:

-

The DOL, which is the average number of linker molecules conjugated to each protein molecule, can be determined using various methods, including mass spectrometry (MS) or UV-Vis spectroscopy if the linker contains a chromophore. For PROTAC linkers that lack a strong chromophore, MS is the preferred method for accurate DOL determination.[6][7]

-

Data Presentation

Table 1: Optimizing the Molar Ratio of (S,R,S)-AHPC-PEG2-NHS Ester to Protein

| Molar Ratio (Linker:Protein) | Expected Degree of Labeling (DOL) | Notes |

| 5:1 | Low | Suitable for applications requiring minimal labeling to preserve protein function. |

| 10:1 | Moderate | A good starting point for most applications.[8] |

| 20:1 | High | May be necessary for proteins with fewer accessible amines or to achieve a higher DOL.[4][5] |

| >20:1 | Very High | Increased risk of protein precipitation and loss of function. Requires careful optimization. |

Table 2: Troubleshooting Guide for Protein Labeling

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Prepare fresh NHS ester solution in anhydrous solvent immediately before use. |

| Reaction pH is too low. | Ensure the reaction buffer pH is between 8.0 and 8.5. | |

| Presence of primary amines in the buffer. | Use an amine-free buffer like PBS or bicarbonate. | |

| Insufficient molar excess of the linker. | Increase the molar ratio of the NHS ester to the protein. | |

| Protein Precipitation | High degree of labeling. | Decrease the molar ratio of the NHS ester or reduce the reaction time. |

| Protein instability in the reaction buffer. | Optimize buffer conditions (e.g., add stabilizers). | |

| Loss of Protein Activity | Labeling of critical lysine residues. | Reduce the degree of labeling or consider site-specific labeling methods if possible. |

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for labeling a protein of interest with (S,R,S)-AHPC-PEG2-NHS ester.

Caption: Mechanism of PROTAC-induced protein degradation mediated by VHL.

References

- 1. nbinno.com [nbinno.com]

- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 3. glenresearch.com [glenresearch.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S,R,S)-AHPC-PEG2-NHS Ester in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG2-NHS ester is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology for targeted protein degradation.[1] This document provides detailed application notes and protocols for the effective use of this reagent in the synthesis of PROTACs and their subsequent application in cell-based assays.

The (S,R,S)-AHPC moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The N-hydroxysuccinimide (NHS) ester group is a reactive functional group that readily forms stable amide bonds with primary amines, such as those found on lysine residues of proteins or on small molecule ligands.[4][5][6][7][8][9] The PEG2 linker provides a desirable length and enhances the aqueous solubility of the resulting PROTAC molecule.[1][4][5][10]

These application notes will guide you through the process of creating a custom PROTAC using (S,R,S)-AHPC-PEG2-NHS ester and then using that PROTAC to induce the degradation of a target protein in a cellular context.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The (S,R,S)-AHPC component of your synthesized PROTAC will recruit the VHL E3 ligase complex.

Synthesis of a Custom PROTAC

The primary application of (S,R,S)-AHPC-PEG2-NHS ester is in the synthesis of a PROTAC. This involves conjugating it to a ligand that binds to your target protein of interest. The ligand must possess a primary amine for the NHS ester to react with.

Experimental Protocol: PROTAC Synthesis

This protocol describes the general steps for conjugating (S,R,S)-AHPC-PEG2-NHS ester to an amine-containing ligand for your target protein.

Materials:

-

(S,R,S)-AHPC-PEG2-NHS ester

-

Amine-containing ligand for the target protein

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolution of Reactants:

-

Dissolve the amine-containing ligand in anhydrous DMF or DMSO.

-

In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

-

Reaction Setup:

-

Add 1.0 to 1.2 equivalents of (S,R,S)-AHPC-PEG2-NHS ester solution to the ligand solution.

-

Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. This is to deprotonate the primary amine on the ligand, increasing its nucleophilicity.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the resulting PROTAC using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC by mass spectrometry and NMR.

-

Cell-Based Protein Degradation Assay

Once your PROTAC is synthesized and purified, you can use it in cell-based assays to induce the degradation of your target protein.

Experimental Protocol: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to treat cells with your synthesized PROTAC and analyze the degradation of the target protein by Western blot.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

Western blot transfer system

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Incubate overnight to allow for cell attachment.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of your synthesized PROTAC in complete cell culture medium. A typical concentration range to test is 1 nM to 10 µM.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known degrader for your target, if available).

-

To confirm proteasome-mediated degradation, pre-treat some wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Remove the old medium from the cells and add the medium containing the different concentrations of your PROTAC.

-

Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against your target protein and a loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

-

Data Presentation

Summarize your quantitative data in tables for easy comparison.

Table 1: PROTAC Synthesis and Characterization

| Parameter | Value |

| PROTAC Name | [e.g., TP-Degrader-01] |

| Target Ligand | [Name of your ligand] |

| (S,R,S)-AHPC-PEG2-NHS Ester Lot # | [Lot Number] |

| Final PROTAC Yield | [in mg and %] |

| Purity (by HPLC) | [%] |

| Mass (Expected) | [m/z] |

| Mass (Observed) | [m/z] |

Table 2: Western Blot Protein Degradation Data

| PROTAC Concentration | Normalized Target Protein Level (%) |

| Vehicle (DMSO) | 100 |

| 1 nM | [Value] |

| 10 nM | [Value] |

| 100 nM | [Value] |

| 1 µM | [Value] |

| 10 µM | [Value] |

| DC50 | [Calculated Value] |

| Dmax | [Calculated Value] |

Troubleshooting and Considerations

-

Low PROTAC Yield: Ensure anhydrous and amine-free conditions during the synthesis. Optimize the stoichiometry of reactants and the reaction time.

-

No Protein Degradation:

-

Confirm the binding of your synthesized PROTAC to both the target protein and VHL using biophysical assays (e.g., SPR, ITC, or fluorescence polarization).

-

Verify that the target protein is expressed in the cell line used.

-

Ensure that the linker length is optimal for the formation of a stable ternary complex. You may need to synthesize PROTACs with different linker lengths.

-

-

Cell Toxicity: Assess the cytotoxicity of your PROTAC using assays such as MTT or CellTiter-Glo. High concentrations of some PROTACs can lead to off-target effects and cell death.

By following these application notes and protocols, researchers can effectively utilize (S,R,S)-AHPC-PEG2-NHS ester to develop novel PROTACs for targeted protein degradation and advance their drug discovery programs.

References

- 1. (S,R,S)-AHPC-PEG2-NHS ester | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: (S,R,S)-AHPC-PEG2-NHS Ester in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S,R,S)-AHPC-PEG2-NHS ester in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the synthesis of a hypothetical PROTAC, termed PROTAC-X , and provides detailed protocols for its biological evaluation.

Introduction to (S,R,S)-AHPC-PEG2-NHS Ester

(S,R,S)-AHPC-PEG2-NHS ester is a bifunctional linker and E3 ligase ligand conjugate used in the synthesis of PROTACs. It consists of three key components:

-

(S,R,S)-AHPC: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is responsible for recruiting the cellular degradation machinery.

-

PEG2 Linker: A short, hydrophilic diethylene glycol linker that connects the VHL ligand to the target protein ligand. The PEG moiety enhances the aqueous solubility of the resulting PROTAC.[1][2]

-

NHS Ester: An amine-reactive N-hydroxysuccinimide ester that enables covalent conjugation to a primary amine on the target protein ligand.

The strategic combination of these elements in a single building block simplifies the synthesis of VHL-recruiting PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. The process, illustrated below, involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Caption: Mechanism of PROTAC-X-mediated protein degradation.

Application: Synthesis of PROTAC-X

This section details the synthesis of a hypothetical PROTAC, PROTAC-X , by conjugating (S,R,S)-AHPC-PEG2-NHS ester with a hypothetical amine-containing target protein ligand, "Target Ligand-NH2".

Reaction Scheme:

(S,R,S)-AHPC-PEG2-NHS ester + Target Ligand-NH2 → PROTAC-X

Materials:

-

(S,R,S)-AHPC-PEG2-NHS ester

-

Target Ligand-NH2

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Protocol:

-

Dissolve Target Ligand-NH2 (1.0 eq) in anhydrous DMF.

-

Add TEA or DIPEA (2.0-3.0 eq) to the solution to act as a base.

-

In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester (1.1 eq) in anhydrous DMF.

-

Add the (S,R,S)-AHPC-PEG2-NHS ester solution dropwise to the Target Ligand-NH2 solution while stirring at room temperature.

-

Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain PROTAC-X as a solid.

-

Characterize the final product by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Experimental Protocols for Biological Evaluation of PROTAC-X

The following are detailed protocols for assessing the biological activity of the newly synthesized PROTAC-X.

Protein Degradation Assay (Western Blot)

This assay determines the ability of PROTAC-X to induce the degradation of the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC-X stock solution (e.g., 10 mM in DMSO)

-

Negative control (e.g., inactive epimer of the VHL ligand)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-